molecular formula C19H23FN2O4S2 B6520648 N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide CAS No. 896326-48-0

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide

Cat. No.: B6520648
CAS No.: 896326-48-0
M. Wt: 426.5 g/mol
InChI Key: PRNVHFWWMJDXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide is a synthetic organic compound, featuring a complex molecular structure with potential applications in various fields such as chemistry, biology, and medicine. With unique structural elements, including a fluorobenzene sulfonyl group and a thiophene ring, this compound represents a significant subject of study in modern scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide involves multiple steps, typically starting with the preparation of key intermediates:

  • Synthesis of 4-fluorobenzenesulfonyl chloride: : This can be achieved through the reaction of 4-fluorobenzenesulfonic acid with thionyl chloride.

  • Formation of 2-(thiophen-2-yl)ethylamine: : Thiophene can be subjected to a Friedel-Crafts alkylation followed by amination to yield the desired ethylamine derivative.

  • Coupling Reaction: : The final product is synthesized via the coupling of 4-fluorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine under basic conditions. The resulting intermediate is then reacted with N-(3-methylbutyl)ethanediamide to yield the final compound.

Industrial Production Methods

Industrial-scale production of this compound follows similar synthetic routes but often employs continuous flow processes to enhance efficiency and yield. Optimized reaction conditions, such as temperature control and use of catalysts, are critical to scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation reactions, leading to sulfoxides or sulfones.

  • Reduction: : Reduction can affect the sulfonyl group, potentially converting it into a sulfide.

  • Substitution: : Electrophilic aromatic substitution reactions are possible at the fluorobenzene and thiophene moieties.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation conditions.

  • Substitution: : Halogenation reagents or nitration mixtures for electrophilic substitution.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced sulfonyl derivatives.

  • Substitution: : Various substituted benzene or thiophene derivatives depending on the reaction conditions.

Scientific Research Applications

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide has various applications:

  • Chemistry: : As a reagent or intermediate in organic synthesis.

  • Biology: : Investigated for its potential biochemical interactions and effects.

  • Medicine: : Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The compound interacts with biological targets through its sulfonyl and thiophene groups. It may inhibit or modulate enzyme activities by binding to active sites or allosteric sites, disrupting normal biochemical pathways. Its mechanism is highly dependent on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Compared to other compounds with sulfonyl and thiophene groups, N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide stands out due to its unique combination of functional groups, which may confer enhanced or unique biological activities.

Similar Compounds

  • Thiophene derivatives: : Other thiophene-based compounds used in organic synthesis and pharmaceuticals.

  • Sulfonyl compounds: : Molecules like sulfonylureas used in diabetes treatment.

  • Fluorobenzene derivatives: : Compounds with fluorobenzene groups used in medicinal chemistry for drug design.

By synthesizing such a detailed overview, we've covered the introduction, synthesis, chemical reactions, scientific applications, mechanisms, and comparisons. All these elements make this compound a fascinating subject of study in multiple disciplines.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-13(2)9-10-21-18(23)19(24)22-12-17(16-4-3-11-27-16)28(25,26)15-7-5-14(20)6-8-15/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNVHFWWMJDXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.